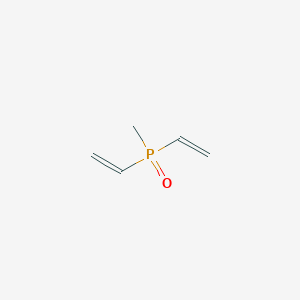

Methyldivinylphosphine oxide

Description

Significance of Organophosphorus Compounds in Modern Chemistry

Organophosphorus compounds, a diverse class of molecules containing a phosphorus-carbon bond, are integral to numerous scientific and industrial fields. nih.govtaylorandfrancis.com They are widely utilized as reagents, catalysts, and solvents in laboratory settings. nih.gov Their applications extend to medicine, where they are components of drugs for bone disorders, cancer, and viral infections, as well as in agriculture as pesticides. nih.govresearchgate.net The industrial sector also relies on organophosphorus compounds for the production of materials like lubricants and plastics. nih.gov The "golden age of phosphorus chemistry" highlights the escalating importance of this branch of organic chemistry. nih.gov

The versatility of organophosphorus compounds stems from the various oxidation states of phosphorus and the diverse range of organic groups that can be attached to it. wikipedia.org This allows for the fine-tuning of their electronic and steric properties, making them highly effective as ligands in catalysis, particularly in cross-coupling reactions. sigmaaldrich.com

Historical Context of Phosphine (B1218219) Oxide Chemistry Development

The study of phosphine oxides, compounds containing a phosphoryl group (P=O), has a rich history. Initially, the production of phosphine oxides often involved multi-stage processes using environmentally challenging phosphorus halides or flammable white phosphorus. researchgate.net A significant breakthrough in phosphine oxide chemistry was the development of methods for their reduction back to phosphines, which is crucial for recycling and sustainability, especially in the context of reactions like the Wittig reaction that produce phosphine oxides as byproducts. chemistryviews.org

Historically, the focus was on synthesizing racemic phosphine oxides. However, the development of methods for obtaining enantiomerically pure P-stereogenic phosphine oxides has been a major advancement. researchgate.net This has been achieved through techniques like resolution using chiral resolving agents and, more recently, through asymmetric synthesis. researchgate.netresearchgate.net These chiral phosphine oxides have found applications as pre-catalysts in enantioselective reactions. researchgate.net While phosphines have been extensively used as ligands in catalysis, phosphine oxides have been considered less prominent in this role. researchgate.net However, recent research has highlighted their potential, particularly in their ability to enhance the solubility and stability of drug candidates. tandfonline.com

Scope and Research Focus on Methyldivinylphosphine Oxide

Current research on this compound is exploring its potential in several key areas:

Organic Synthesis: The reactivity of its vinyl groups allows it to participate in various organic reactions, such as dipolar cycloadditions to form isoxazoline (B3343090) derivatives, which have potential applications in medicinal chemistry.

Polymer Chemistry: The vinyl groups of this compound make it a suitable monomer for polymerization reactions. It has been used in the synthesis of styrene-isoprene rubbers, which are valuable in the manufacturing of tire treads. justia.comtrea.com The resulting polymers can exhibit unique properties due to the presence of the phosphine oxide group. rsc.orgnih.gov

Catalysis: The phosphine oxide group can act as a ligand, coordinating with metal centers to form catalysts. wikipedia.org Its electron-withdrawing nature can influence the catalytic activity of the metal complex. Research is ongoing to explore its effectiveness in various catalytic reactions, including cross-coupling and oxidation processes. nih.govsemanticscholar.org

Properties of this compound

| Property | Value |

| CAS Number | 945460-42-4 |

| Molecular Formula | C5H9OP |

| Molecular Weight | 116.1 g/mol |

Data sourced from multiple chemical suppliers. jiehuapharma.comjiehuapharma.coma2bchem.com

Structure

3D Structure

Properties

IUPAC Name |

1-[ethenyl(methyl)phosphoryl]ethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9OP/c1-4-7(3,6)5-2/h4-5H,1-2H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRAEFREEYUDFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C=C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945460-42-4 | |

| Record name | [ethenyl(methyl)phosphoryl]ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyldivinylphosphine Oxide and Its Analogues

Established Synthetic Pathways to Phosphine (B1218219) Oxides

The foundational methods for creating phosphine oxides have been well-established, providing access to a variety of structures. These classical approaches are often characterized by their reliability and broad applicability, forming the basis for more complex synthetic endeavors.

The synthesis of vinylphosphine oxides, including diarylvinylphosphine oxide derivatives, can be achieved through several established methods. One common strategy involves the nickel-catalyzed asymmetric hydrogenation of α-substituted vinylphosphonates and diarylvinylphosphine oxides. nih.gov This method is effective for producing chiral ethylphosphine (B1201611) products. nih.gov Traditional chemical synthesis routes for vinylphosphine oxides often rely on ionic transformative pathways, such as Michael additions of various nucleophiles and asymmetric hydrogenation. nih.gov

Another classical approach is the hydrothermal synthesis of delafossite-type oxides, which involves reacting constituent binary metal oxides under low temperature and pressure. core.ac.uk The synthesis of mixed metal oxide nanoparticles can also be achieved using methods like the Pechini sol-gel technique, where metal salts are mixed with tartaric acid in an aqueous solution. nih.gov

The oxidation of tertiary amines to their corresponding N-oxides using environmentally friendly oxidants like hydrogen peroxide is a well-studied process that shares principles with phosphine oxidation. researchgate.net For instance, N-phosphonomethyl iminodiacetic acid (PMIDAA) has been oxidized using hydrogen peroxide in the presence of tungsten-based catalysts. researchgate.net

| Synthetic Method | Reactants | Product Type | Key Features |

| Asymmetric Hydrogenation | α-Substituted Vinylphosphonates, Diarylvinylphosphine Oxides, H₂ | Chiral Ethylphosphine Oxides | Utilizes nickel catalysts; effective for terminal olefins. nih.govresearchgate.net |

| Michael Addition | Vinylphosphine Oxides, Nucleophiles | Functionalized Phosphine Oxides | An established ionic pathway for C-P bond formation. nih.gov |

| Hydrothermal Synthesis | Binary Metal Oxides (e.g., Cu₂O, Ag₂O) | Delafossite-Type Oxides | Low-temperature (<210 °C), low-pressure (<20 atm) process. core.ac.uk |

| Pechini Sol-Gel | Metal Salts, Tartaric Acid | Mixed Metal Oxide Nanoparticles | Involves the formation of a polyester (B1180765) resin. nih.gov |

While general methods provide a foundation, targeted syntheses are often required to produce specific scaffolds like methyldivinylphosphine oxide. The palladium-catalyzed intermolecular hydrophosphinylation of 1,3-dienes with phosphine oxides represents a direct method to form chiral allylic phosphine oxides. nih.gov This reaction demonstrates high regioselectivity and enantioselectivity, coupling common dienes with air-stable phosphine oxides. nih.gov The mechanism is believed to involve the hydropalladation of the diene followed by reductive elimination to yield the desired product. nih.gov

For the synthesis of P-chiral compounds, a modular strategy involving the preparation of P-chiral precursors like secondary phosphine oxides (SPOs) is highly valuable due to their stability and the stereospecific functionalization of their P-H bond. nih.gov A specific procedure for creating a related structure, (2-methylphenyl)-phenylphosphine oxide, involves the reaction of N,N-diethylamino-chloro-phenylphosphine with 2-methylphenyllithium, followed by hydrolysis. acs.org This highlights a pathway where a substituted aryl group is introduced to a phosphorus center, a key step that can be adapted for vinyl group introduction.

Advanced and Stereoselective Synthesis

The development of advanced synthetic methods has enabled the precise control of stereochemistry at the phosphorus atom, leading to the creation of P-chiral phosphine oxides. These enantiopure compounds are highly sought after for their applications in asymmetric catalysis. acs.orgnsf.gov

The asymmetric synthesis of P-chiral phosphine oxides has seen significant progress, with strategies focusing on desymmetrization, kinetic resolution, and reactions involving secondary phosphine oxides. sioc-journal.cn The synthesis of P-stereogenic building blocks is notoriously difficult, but efficient methods provide access to enantioenriched secondary and tertiary P-chiral phosphine oxides. rsc.org These methods are critical for accessing important P-chiral ligands. acs.org

A notable strategy involves the photoredox-catalyzed functionalization of α-substituted vinylphosphine oxides, which provides a pathway to α-chiral alkyl phosphines. nih.gov Furthermore, a diastereodivergent strategy for making phosphine oxides has been demonstrated through the catalyst-controlled hydrophosphinylation of dienes, where the choice of ligand enantiomer dictates the resulting diastereomer. nih.gov

Generating enantiopure phosphine oxides is a primary challenge in organophosphorus chemistry. lookchem.com The configurational stability of secondary phosphine oxides (SPOs) allows for their separation via classical resolution or HPLC with a chiral support. nsf.gov

One of the most prominent strategies involves the use of chiral auxiliaries. nsf.gov These auxiliaries create diastereomeric intermediates that can be separated. Subsequent removal of the auxiliary, often with inversion of configuration at the phosphorus center, yields the enantiopure SPO. nsf.gov A versatile chiral phosphinyl transfer agent, 1,3,2-benzoxazaphosphinine-2-oxide, has been developed for the highly diastereoselective synthesis of diverse P-chiral phosphine oxides through sequential nucleophilic substitution. acs.org

Another powerful strategy is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst. nsf.gov A Le-Phos-catalyzed asymmetric allylation reaction has been used for the efficient kinetic resolution of secondary phosphine oxides, providing access to a broad scope of enantioenriched products. rsc.org

| Strategy | Description | Example |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to create separable diastereomers. nsf.gov | Use of 1,3,2-benzoxazaphosphinine-2-oxide for sequential nucleophilic substitution. acs.org |

| Kinetic Resolution | One enantiomer of a racemate reacts preferentially with a chiral catalyst or reagent. nsf.gov | Le-Phos-catalyzed asymmetric allylation of secondary phosphine oxides. rsc.org |

| Classical Resolution | Racemic secondary phosphine oxides are separated using chiral resolving agents like O,O'-dibenzoyltartaric acid (DBTA). nih.govacs.org | Resolution of t-butyl-phenylphosphine oxide with mandelic acid or DBTA. acs.org |

| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. acs.orgnsf.gov | Small-scale preparation of enantiomerically pure chiral SPOs. acs.org |

Dynamic resolution techniques offer the potential to convert an entire racemic mixture into a single desired enantiomer, thereby overcoming the 50% theoretical yield limit of classical kinetic resolution. While inducing configurational lability in secondary phosphine oxides for dynamic resolution is rare, some effective methods have been developed. nsf.gov

A significant breakthrough is the use of crystallization-induced asymmetric transformation (CIAT). lookchem.comrsc.org This process involves a radical-mediated racemization that allows for the conversion of a racemic secondary phosphine oxide into a single enantiomer upon crystallization. lookchem.comrsc.org This approach has been successfully used to prepare enantio- and diastereo-pure tert-butyl(hydroxyalkyl)phenylphosphine oxides. lookchem.comrsc.org

More recently, a dynamic kinetic resolution (DKR) strategy has been developed using electrochemistry. researchgate.netnih.gov This method employs substoichiometric amounts of chiral phosphate (B84403) salts as supporting electrolytes to facilitate the enantioselective oxidation of racemic trivalent phosphines. The process relies on the rapid pyramidal inversion of an electrochemically generated phosphoniumyl radical cation, with the chiral electrolyte at the electrode interface controlling the enantioselectivity of the subsequent nucleophilic addition. researchgate.netnih.gov

Nucleophilic Addition Strategies for Functionalized Vinylphosphine Oxides

The functionalization of vinylphosphine oxides through nucleophilic addition represents a significant strategy for creating a diverse range of β-substituted phosphine oxides. rsc.orgrsc.org This approach leverages the electrophilic nature of the double bond in the vinyl group, which is activated by the electron-withdrawing phosphinoyl group. A variety of nucleophiles, including those based on hydrogen, carbon, silicon, sulfur, nitrogen, and oxygen, can be successfully added across the vinyl moiety. rsc.orgrsc.org These reactions are valuable as the resulting β-functionalized phosphine oxides are important intermediates in organic synthesis. rsc.org For instance, they can serve as precursors for allylic amides, allylic alcohols, and allylic sulfides. rsc.org

Two primary strategies are often employed for these syntheses. The first involves nucleophilic additions where a chiral center at the γ-position of the vinylphosphine oxide controls the stereochemical outcome (Strategy A). rsc.org The second strategy utilizes the reaction of prochiral vinylphosphine oxides with a homochiral nucleophile (Strategy B). rsc.org An alternative approach uses 2-phenoxyethyldiphenylphosphine oxide as a stable and readily available equivalent of diphenylvinylphosphine (B1198819) oxide. In the presence of a base like potassium hydroxide (B78521) in DMSO, this precursor eliminates phenol (B47542) to generate diphenylvinylphosphine oxide in situ, which then reacts with various nucleophiles. tandfonline.com

The design of these reactions can also involve the tandem addition of both nucleophilic and electrophilic reagents. rsc.org For example, the addition of Grignard reagents to vinyl phosphinates generates carbon anions, which can then be trapped by various electrophiles like aldehydes, alkyl halides, or chalcogens. rsc.org However, applying this specific tandem method to vinyl diphenylphosphine (B32561) oxides can be problematic, sometimes leading to the replacement of the vinyl group or polymerization. rsc.org

A more recent and innovative method involves the ring-opening of quaternary phosphirenium salts (QPrS). nih.gov By carefully selecting the nucleophilic and electrophilic reagents, it is possible to synthesize β-substituted vinylphosphine oxides through a P-centered nucleophilic attack. nih.govresearchgate.net In this process, a nucleophile (e.g., an iodine anion) attacks the phosphorus atom, leading to the ring opening, while an electrophile (e.g., an iodine cation) quenches the resulting carbon anion. nih.govresearchgate.net This regio- and stereoselective method provides access to highly substituted vinylphosphine oxides. nih.gov

Diastereoselective Control in Additions to Vinylphosphine Oxides

Achieving high levels of diastereoselectivity is a critical aspect of synthesizing functionalized vinylphosphine oxides, as the stereochemistry of the product often dictates its biological activity or utility as a chiral ligand. The diphenylphosphinoyl group is recognized as a powerful stereodirecting group that can effectively control relative and absolute stereochemistry. rsc.org

One successful strategy for diastereoselective addition involves using γ-oxygenated chiral vinyl phosphine oxides. rsc.orgrsc.org The existing chirality in the starting material guides the incoming nucleophile to a specific face of the double bond, resulting in a product with a specific stereochemical configuration. A range of nucleophiles have been shown to react diastereoselectively with these chiral substrates to produce β-substituted phosphine oxides. rsc.orgrsc.org

Another powerful approach involves the reaction of a prochiral vinyl phosphine oxide with a homochiral nucleophile. rsc.org A notable example is the addition of lithium N-benzyl-α-methylbenzylamide to a prochiral vinyl phosphine oxide in the presence of trimethylsilyl (B98337) chloride. rsc.orgrsc.org This reaction proceeds with high diastereoselectivity, yielding, after subsequent protodesilylation, β-amino phosphine oxides as single diastereoisomers. rsc.orgrsc.org

The table below summarizes examples of diastereoselective nucleophilic additions to vinylphosphine oxides, highlighting the nucleophile used and the strategy employed.

| Strategy | Vinylphosphine Oxide Type | Nucleophile | Resulting Product | Key Finding |

|---|---|---|---|---|

| Strategy A: Substrate Control | γ-Oxygenated Chiral Vinyl Phosphine Oxide | Various H, C, Si, S, N, O nucleophiles | β-Substituted Phosphine Oxide | The γ-chiral center effectively controls the diastereoselectivity of the addition. rsc.orgrsc.org |

| Strategy B: Reagent Control | Prochiral Vinyl Phosphine Oxide | Lithium N-benzyl-α-methylbenzylamide | β-Amino Phosphine Oxide | Addition of a homochiral nucleophile leads to a single diastereoisomer of the product. rsc.orgrsc.org |

Stereodivergent Synthesis Approaches

Stereodivergent synthesis provides access to multiple stereoisomers of a target molecule from a common set of precursors by strategically modifying reagents or reaction conditions. This approach is particularly valuable in the synthesis of aminophosphine (B1255530) ligands, where the specific combination of chirality at the phosphorus and nitrogen centers can significantly influence catalytic performance. acs.org

A practical route to optically pure alkylphenylvinylphosphine oxides utilizes a nucleophilic displacement at the phosphorus atom to introduce the vinyl group. acs.orgnih.gov These P-stereogenic vinylphosphine oxides are highly valuable precursors that can be transformed into various structures with considerable complexity. acs.org A key reaction in this context is the aza-Michael addition of a chiral amine to the vinylphosphine oxide, which can assemble different structures and chiral combinations in a single step. acs.org

The following table illustrates the principle of stereodivergent synthesis in creating aminophosphine ligands.

| Precursor 1 (Vinylphosphine Oxide) | Precursor 2 (Amine) | Reduction Step Control | Final Product | Stereochemical Outcome |

|---|---|---|---|---|

| (R)-Vinylphosphine Oxide | (R)-Amine | Reagent for Retention | (R,R)-Aminophosphine | Access to a specific diastereomer through matching of chiral precursors and stereospecific reduction. acs.org |

| (R)-Vinylphosphine Oxide | (R)-Amine | Reagent for Inversion | (S,R)-Aminophosphine | Access to a different diastereomer by changing only the reduction step to invert the phosphorus center. acs.org |

| (S)-Vinylphosphine Oxide | (R)-Amine | Reagent for Retention | (S,R)-Aminophosphine | Access to the same diastereomer as the row above through mismatching of precursors, demonstrating synthetic flexibility. acs.org |

Mechanochemical Approaches in Phosphine Oxide Synthesis and Regeneration

Mechanochemistry, which utilizes mechanical force from methods like ball milling to induce chemical reactions, has emerged as a powerful, solvent-free technique in phosphorus chemistry. researchgate.netresearchgate.net It offers a more sustainable alternative to traditional solution-based protocols, which often require large volumes of hazardous solvents, long reaction times, and inert atmospheres. rsc.orgrsc.org This approach is particularly effective for reactions involving poorly soluble substrates. researchgate.netrsc.org

A significant application of mechanochemistry in this field is the deoxygenation of phosphine oxides. rsc.orgrsc.org This process is crucial for recycling phosphine oxide byproducts, which are generated in stoichiometric amounts in many important chemical reactions (e.g., the Wittig reaction), back into valuable tertiary phosphines. rsc.orgchemistryworld.com High-temperature mechanochemical protocols have been developed that enable the highly efficient, solvent-free deoxygenation of a wide range of phosphine oxides using hydrosilanes as reducing agents. rsc.orgrsc.org The addition of a phosphoric acid catalyst can significantly accelerate the reaction, with many substrates achieving quantitative conversion within 30 minutes. rsc.org Notably, this method can be performed in the open air, circumventing the need for strict, inert atmospheric conditions. rsc.orgchemistryworld.com

Beyond regeneration, mechanochemistry is also employed for the synthesis of phosphine oxide derivatives. For instance, adducts of phosphine oxides with Lewis acids like aluminum trichloride (B1173362) can be prepared by dry grinding. bohrium.com This method produces the desired adducts, which are useful as catalysts, in an amorphous form. bohrium.com The mechanochemical approach has also been extended to create functional nanomaterials, such as polymer-functionalized black phosphorus, directly from less expensive red phosphorus, avoiding high temperatures and toxic solvents. rsc.org

The table below presents data on the mechanochemical deoxygenation of various phosphine oxides, demonstrating the efficiency of this solvent-free method.

| Phosphine Oxide Substrate | Reducing Agent | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Triphenylphosphine (B44618) oxide | Hydrosilane | High-T Ball Milling, Phosphoric Acid Additive | 30 min | 94. rsc.org |

| Pyrene-containing Phosphine Oxide | Hydrosilane | High-T Ball Milling, Phosphoric Acid Additive | 3 h | Significantly higher than solution-based method (36%). rsc.org |

| Various Aryl and Alkyl Phosphine Oxides | Hydrosilane | High-T Ball Milling, Phosphoric Acid Additive | 30 min | Most substrates show high to quantitative yields. rsc.orgrsc.org |

Reactivity and Mechanistic Investigations of Methyldivinylphosphine Oxide

Fundamental Reaction Pathways of the Vinyl Phosphine (B1218219) Oxide Moiety

The vinyl phosphine oxide group is a versatile functional motif in organic synthesis. The strong electron-withdrawing nature of the phosphoryl group (P=O) polarizes the vinyl C=C bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This electronic feature governs its participation in a variety of addition and cycloaddition reactions.

Electrophilic Nature of the Vinyl Group in Michael Additions

The vinyl group in phosphine oxides serves as a competent Michael acceptor. rsc.org The polarization of the π-system by the adjacent phosphine oxide group facilitates the conjugate addition of a wide range of nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position relative to the phosphorus atom.

Research has shown that various nucleophiles, including Grignard reagents, can add to the vinyl bond of phosphinates. rsc.org However, in the case of vinyl phosphine oxides, the use of certain strong nucleophiles like Grignard reagents can sometimes lead to substitution or polymerization rather than a simple 1,4-addition. rsc.orgmdpi.com The reaction of trivinylphosphine (B117729) oxide with the Grignard reagent vinylmagnesium bromide (VMB), for instance, can result in anionic addition polymerization. mdpi.com The proposed mechanism involves the nucleophilic attack of the VMB on the electrophilic β-carbon of one of the vinyl groups. mdpi.comresearchgate.net

Diastereoselective nucleophilic additions have also been achieved using chiral vinyl phosphine oxides, yielding β-substituted phosphine oxides with a high degree of stereocontrol. rsc.org

Cycloaddition Reactions Involving Vinylphosphine Oxides

The activated double bond of vinylphosphine oxides makes them excellent partners in cycloaddition reactions, serving as effective dienophiles or dipolarophiles to construct cyclic and heterocyclic systems. sci-hub.senih.gov

Vinylphosphine oxides function as dienophiles in [4+2] cycloaddition reactions. In Lewis acid-catalyzed Diels-Alder reactions with cyclopentadiene, diphenyl(vinyl)phosphine oxide has been shown to yield the corresponding cycloadducts with a notable preference for the endo isomer. sci-hub.se

The reaction of vinylphosphine oxides with α-oxy-o-xylylene, a highly reactive diene, proceeds with excellent yields and complete regioselectivity. nih.gov Furthermore, these reactions can exhibit significant diastereoselectivity, with cis/trans ratios of up to 19:1 being reported. When P-stereogenic vinylphosphine oxides are used, a nearly complete transfer of chirality from the phosphorus atom to the newly formed stereogenic carbon centers can be achieved. nih.gov This high degree of stereocontrol makes the Diels-Alder reaction a powerful tool for asymmetric synthesis.

| Dienophile | Diene | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Diphenyl(vinyl)phosphine oxide | Cyclopentadiene | AlCl3, DCM, rt | endo:exo = 85:15 | sci-hub.se |

| trans-2-Aryl-substituted vinylphosphine oxides | α-Oxy-o-xylylene | - | cis/trans up to 19:1 | nih.gov |

| Chiral 2-vinyl-1,3,2-oxazaphospholidin-2-ones | Cyclopentadiene | - | High diastereofacial selectivity (>90%) | rsc.org |

The electron-deficient double bond of vinylphosphine oxides makes them excellent dipolarophiles for 1,3-dipolar cycloadditions. chesci.com These reactions provide a direct route to five-membered heterocyclic rings. The reaction of diphenyl(vinyl)phosphine oxide with various nitrones, for example, produces isoxazolidine (B1194047) rings. sci-hub.se The regiochemistry of this cycloaddition can be highly sensitive to the specific structure of the nitrone used. sci-hub.se

Significant advances have been made in controlling the stereochemistry of these reactions through the use of chiral reactants. The cycloaddition between chiral vinylphosphine oxides or sulfides and chiral nitrones can proceed with exceptional selectivity, reaching up to 99:1 for the formation of a single diastereomer. tandfonline.comtandfonline.com This phenomenon, known as double asymmetric induction, relies on the "matched" and "mismatched" pairing of the reactants' chiralities. In a matched pair, the preferred transition states of both the chiral dipole and the chiral dipolarophile align, leading to a high degree of stereoselectivity. tandfonline.com This method allows for the predictable synthesis of highly functionalized, stereochemically defined isoxazolidines. tandfonline.comtandfonline.com

Reduction and Deoxygenation Processes of Phosphine Oxides

The deoxygenation of the phosphine oxide group to regenerate the corresponding phosphine is a fundamentally important but challenging transformation due to the high thermodynamic stability of the phosphorus-oxygen (P=O) bond. acs.orgnih.gov This process is critical for recycling phosphine oxide byproducts, such as those generated in the Wittig reaction. acs.org

A variety of reducing agents have been developed for this purpose. Silanes are among the most common reagents, offering improved chemoselectivity over harsher reagents like aluminum hydrides. wikipedia.orgnih.gov

Trichlorosilane (HSiCl₃): This is a standard laboratory reagent for phosphine oxide reduction. In the presence of a base like triethylamine, the reaction typically proceeds with inversion of configuration at the phosphorus center. In the absence of a base, retention of configuration is often observed. wikipedia.org

Hydrosilanes and Disiloxanes: Milder and more chemoselective methods have been developed using hydrosilanes in the presence of catalysts or activators. organic-chemistry.orgrsc.orgrsc.org For instance, diphenylsilane (B1312307) or 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) can reduce phosphine oxides chemoselectively, leaving other reducible functional groups like ketones, esters, and olefins intact. organic-chemistry.orgorganic-chemistry.org 1,3-Diphenyl-disiloxane (DPDS) has been identified as a particularly powerful reductant that can selectively reduce phosphine oxides with retention of configuration, even in the presence of highly sensitive functional groups like aldehydes and nitro groups. nih.gov

Catalytic and Metal-Free Methods: Recent advancements include the development of metal-free reduction protocols. One such method uses catalytic amounts of diaryl phosphoric acids to activate inexpensive silanes, enabling smooth reduction under mild conditions. organic-chemistry.org Another innovative strategy involves a P(III)/P(V)=O redox catalysis cycle that uses successive isodesmic reactions to overcome the high energy barrier of P=O bond breaking under mild conditions. acs.orgnih.gov Mechanochemical methods, which use mechanical force to drive the reaction, have also been shown to enable the highly efficient, solvent-free deoxygenation of phosphine oxides in air. rsc.org

| Reducing System | Key Features | Stereochemistry | Reference |

|---|---|---|---|

| Trichlorosilane (HSiCl₃) / Triethylamine | Standard laboratory method | Inversion | wikipedia.org |

| Trichlorosilane (HSiCl₃) | Standard laboratory method | Retention | wikipedia.org |

| Phenylsilane / cat. Diphenyl phosphoric acid | Metal-free, chemoselective | - | organic-chemistry.org |

| 1,3-Diphenyl-disiloxane (DPDS) | Additive-free, highly chemoselective | Retention | nih.gov |

| Hydrosilanes / Phosphoric acid additive | Mechanochemical, solvent-free, rapid | - | rsc.org |

Mechanisms of Stereochemical Control and Induction in Reactions

Controlling stereochemistry is a central theme in the application of vinylphosphine oxides in synthesis. The phosphorus center itself can be stereogenic, and this chirality can be leveraged to influence the stereochemical outcome of reactions at the adjacent vinyl group.

In Cycloaddition Reactions: As noted previously, high levels of stereochemical induction are achievable in both Diels-Alder and 1,3-dipolar cycloaddition reactions. In Diels-Alder reactions, using a P-stereogenic vinylphosphine oxide allows for the transfer of chirality from phosphorus to carbon, establishing the stereochemistry of the newly formed ring with high fidelity. nih.gov Similarly, in 1,3-dipolar cycloadditions, the concept of double asymmetric induction is a powerful strategy for achieving high diastereoselectivity. tandfonline.comtandfonline.com The stereochemical outcome is dictated by the energetic favorability of the transition state, which depends on the specific pairing of the chiral nitrone and the chiral phosphine oxide. A "matched" pair allows both reactants to adopt their lowest-energy conformations in the transition state, leading to a single major product. tandfonline.com

In Nucleophilic Additions: The diastereoselective addition of nucleophiles to vinyl phosphine oxides can also be controlled. For example, the addition of nucleophiles to γ-oxygenated chiral vinyl phosphine oxides has been shown to proceed with high diastereoselectivity to give β-substituted products. rsc.org The chiral auxiliary on the phosphine oxide directs the incoming nucleophile to one face of the double bond, controlling the formation of the new stereocenter.

The ability to exert such a high degree of stereochemical control makes chiral vinyl phosphine oxides valuable building blocks for the asymmetric synthesis of complex, phosphorus-containing molecules.

Coordination Chemistry of Methyldivinylphosphine Oxide As a Ligand

Ligand Design Principles and Coordination Modes

The design of ligands is a critical aspect of developing novel catalysts and materials. The specific properties of methyldivinylphosphine oxide make it a subject of interest in creating tailored molecular architectures.

The coordination of this compound with metal centers is governed by a combination of electronic and steric factors. The phosphoryl group (P=O) is a key feature, withdrawing electron density and rendering the phosphorus atom electrophilic. This is balanced by the electronic influence of the methyl and vinyl substituents.

The vinyl groups, in particular, offer a pathway for π-coordination with transition metals, a feature not available to simple alkylphosphine oxides. This dual potential for σ-donation from the oxygen atom and π-interaction from the vinyl groups allows for diverse coordination modes. The steric bulk of a ligand can significantly impact the stability and reactivity of the resulting metal complex. While this compound is not exceptionally bulky, the spatial arrangement of its methyl and vinyl groups influences the accessibility of the metal center. This can be contrasted with the more significant steric hindrance of ligands bearing bulky phenyl groups, or the increased hydrophobicity from long alkyl chains in other phosphine (B1218219) oxides. The coordination environment around a metal ion is often a delicate balance of these electronic and steric influences, which can be fine-tuned by ligand modification. nih.gov

Table 1: Comparison of Properties of Selected Phosphine Oxide Ligands

| Ligand | Key Structural Feature | Predicted Coordination Behavior | Potential Applications |

| This compound | Vinyl groups | π-coordination capability | Ligand in transition metal catalysis |

| Trimethylphosphine (B1194731) oxide | Methyl groups | σ-donor interactions | Intermediate in organophosphorus synthesis |

| Methyldiphenylphosphine oxide | Phenyl groups | Enhanced steric bulk | Ligand for asymmetric catalysis |

| Dimethylpentylphosphine oxide | Linear alkyl chain | Increased hydrophobicity | Surfactant or phase-transfer catalyst |

Hemilability is a characteristic of ligands that possess two or more different coordinating groups, one of which can reversibly dissociate from the metal center. This property is particularly valuable in catalysis, as it can open a coordination site for substrate binding during a catalytic cycle. Bis(phosphine) monoxide ligands, which feature both a strongly coordinating phosphine group and a more labile phosphine oxide group, are well-studied examples of hemilabile ligands. nih.gov

In the context of copper-catalyzed additions of diethylzinc (B1219324) to N-phosphinoylimines, the hemilabile nature of bis(phosphine) monoxide ligands like Me-DuPHOS(O) has been shown to be crucial for achieving high yields and enantioselectivities. nih.gov While this compound itself is not a bisphosphine monoxide, its phosphine oxide group can be considered a labile coordinating site. In complexes with other, more strongly coordinating ligands, the phosphine oxide moiety of this compound could potentially engage in hemilabile behavior, although specific examples in the literature are not extensively documented. This concept has led to the development of new classes of effective chiral ligands that combine a chiral phospholane (B1222863) unit with an achiral phosphine oxide. nih.gov

Complexation with Lanthanide and Other Metal Ions

The coordination chemistry of this compound extends beyond transition metals to include lanthanides and other metal ions. staffs.ac.uk The hard-acid nature of lanthanide ions leads to a strong preference for hard-base ligands with oxygen donor atoms, making phosphine oxides excellent candidates for complexation. iaea.org

The complexation of lanthanide ions with phosphine oxides has been extensively studied, with factors such as the steric bulk of the ligand and the ionic radius of the metal influencing the stoichiometry and geometry of the resulting complexes. staffs.ac.uk For instance, studies with triethylphosphine (B1216732) oxide and triphenylphosphine (B44618) oxide have shown variations in coordination numbers and structures across the lanthanide series. staffs.ac.uk Heavily fluorinated phosphine oxide ligands have been used to create lanthanide complexes with enhanced luminescence properties by minimizing non-radiative decay processes. mdpi.com While specific studies focusing solely on this compound with a wide range of lanthanides were not found in the search results, the general principles of lanthanide-phosphine oxide coordination suggest that it would form stable complexes. The interaction of lanthanide ions with various ligands, including buffers, has been a subject of detailed study, highlighting the importance of understanding the complete coordination sphere of the metal ion in solution. nih.govosti.govnih.gov The coordination of phosphine oxides to oxide surfaces has also been investigated, demonstrating the versatility of these ligands in different chemical environments. psu.edu

Table 2: Coordination Behavior of Phosphine Oxides with Lanthanides

| Phosphine Oxide Ligand | Lanthanide Ion(s) | Observed Stoichiometry/Structure | Key Findings |

| Triethylphosphine oxide | Lighter Lanthanides | [Ln(NO₃)₃(Et₃PO)₃] (mer-octahedral) | Increasing steric effect compared to Me₃PO leads to a change in geometry. |

| Triethylphosphine oxide | Heavier Lanthanides | Mixture of [Ln(NO₃)₃(Et₃PO)₃] and [Ln(NO₃)₃(Et₃PO)₂] | Multiple species exist in solution. |

| Triphenylphosphine oxide | All Lanthanides | [Ln(NO₃)₃(Ph₃PO)₃] (9-coordinate) | Stoichiometry can vary with excess ligand. |

| Diphenylmethylphosphine oxide | Pr-Tb | [Ln(NO₃)₃(Ph₂MePO)₃] (9-coordinate) | Stable in solution. |

| Diphenylmethylphosphine oxide | Ho-Lu | [Ln(NO₃)₂(Ph₂MePO)₄]⁺ | Partial ionization occurs. |

Effect of Metal Ion Radius on Coordination Geometry

The coordination geometry of complexes involving phosphine oxide ligands is significantly influenced by the ionic radius of the central metal ion. While specific studies focusing exclusively on this compound are limited, the general principles observed for other phosphine oxide ligands can provide valuable insights. The radius ratio of the cation to the anion (in this case, the coordinating oxygen atom of the phosphine oxide) is a critical factor in determining the coordination number and, consequently, the geometry of the complex. libretexts.org

Generally, as the ionic radius of the metal cation increases, a higher coordination number becomes more favorable. This is because a larger central ion can accommodate a greater number of ligands around it without significant steric hindrance. For instance, smaller metal ions tend to form complexes with lower coordination numbers, such as tetrahedral or square planar geometries. In contrast, larger metal ions, like those of the lanthanide series, can support higher coordination numbers, leading to geometries such as octahedral, cubic, or pentagonal bipyramidal. libretexts.orgrsc.org

The interplay between the metal ion size and the steric bulk of the phosphine oxide ligand dictates the final structure. While this compound is a relatively small phosphine oxide, the vinyl groups can influence the packing of ligands around the metal center.

Table 1: Predicted Coordination Geometries Based on Cation/Anion Radius Ratios libretexts.org

| Coordination Number | Geometry | Cation/Anion Radius Ratio (rcation/ranion) |

| 2 | Linear | 0 - 0.155 |

| 3 | Trigonal Planar | 0.155 - 0.225 |

| 4 | Tetrahedral | 0.225 - 0.414 |

| 4 | Square Planar | 0.414 - 0.732 |

| 6 | Octahedral | 0.414 - 0.732 |

| 8 | Cubic | 0.732 - 1.0 |

| 12 | Cuboctahedral | 1.0 |

This table provides a generalized prediction based on geometric considerations and may vary based on the specific electronic and steric properties of the ligand and metal ion.

Divalent Lanthanide Complexes with Phosphine Oxide Ligands

Divalent lanthanide ions (Ln2+) are known to form complexes with a variety of ligands, including phosphine oxides. scite.ai These complexes are of interest due to the unique electronic and magnetic properties arising from the 4f and sometimes 5d orbitals of the lanthanide ions. nih.govnih.gov The coordination of phosphine oxide ligands, which are hard Lewis bases, to the hard lanthanide cations is typically strong. wikipedia.org

The coordination of phosphine oxides to lanthanide ions typically occurs through the oxygen atom, leading to the formation of a stable M-O bond. wikipedia.org The geometry of these complexes can vary, with examples of pentagonal bipyramidal and octahedral coordination having been observed for trivalent lanthanide complexes with phosphine oxide ligands. rsc.org It is expected that divalent lanthanides would exhibit similar coordination behavior, influenced by their ionic radii.

Table 2: Ionic Radii of Selected Divalent Lanthanide Ions

| Divalent Lanthanide Ion | Ionic Radius (pm) for Coordination Number 6 | Ionic Radius (pm) for Coordination Number 8 |

| Sm2+ | 122 | 136 |

| Eu2+ | 117 | 131 |

| Yb2+ | 102 | 116 |

Data sourced from standard crystallographic data. The ionic radius is dependent on the coordination number.

The larger ionic radii of the divalent lanthanides, compared to their trivalent counterparts, generally favor higher coordination numbers. For instance, a larger ion like Sm2+ would be more likely to accommodate a higher number of this compound ligands than the smaller Yb2+ ion. The resulting complexes would have distinct photophysical and magnetic properties, which are a subject of ongoing research in the field of f-element chemistry. rsc.org

Applications in Catalysis and Polymer Science

Catalytic Applications in Organic Transformations

The unique electronic and structural features of phosphine (B1218219) oxides derived from methyldivinylphosphine oxide are leveraged in various catalytic organic transformations. These range from the synthesis of chiral molecules through asymmetric catalysis to the generation of clean energy via photocatalysis.

The phosphorus atom in phosphine oxides can be a stereogenic center, leading to P-chiral ligands. While the direct synthesis of P-chiral ligands from this compound is not extensively documented, the reactivity of its vinyl groups provides a clear pathway for the creation of such ligands. Through reactions like hydrophosphination or additions across the double bonds, followed by transformations at the phosphorus center, a variety of P-chiral phosphine ligands can be conceptualized. These ligands are of significant interest in asymmetric catalysis, where they can induce high levels of enantioselectivity in metal-catalyzed reactions. The development of P-chiral phosphine ligands is a significant area of research, with phosphine-boranes often serving as key intermediates in their synthesis. nih.govtcichemicals.com

P-chiral phosphine ligands are highly effective in asymmetric hydrogenation and hydrosilylation reactions. nih.govnih.gov Rhodium and iridium complexes of P-chiral bisphosphine ligands have demonstrated exceptional enantioselectivity (often up to 99.9%) in the asymmetric hydrogenation of various substrates, including α- and β-dehydroamino acid derivatives and enamides. nih.gov The conformational rigidity and electron-rich nature of these ligands are crucial for achieving high catalytic activity and stereocontrol. nih.gov

Similarly, in asymmetric hydrosilylation of ketones and alkenes, chiral diphosphine ligands play a pivotal role. nih.govscite.ai For instance, cobalt-catalyzed asymmetric hydrosilylation of simple ketones has been achieved with high enantioselectivity using chiral dipyridylphosphine ligands. While specific ligands derived from this compound are not explicitly detailed in these contexts, the established success of P-chiral phosphines underscores the potential of ligands synthesized from this precursor. The vinyl groups of this compound offer synthetic handles to construct bidentate or polydentate phosphine ligands, which, once resolved into their chiral forms, could be applied in these important transformations.

The Stetter reaction is a powerful tool for carbon-carbon bond formation, involving the 1,4-addition of an aldehyde to an α,β-unsaturated compound. Vinylphosphine oxides, close analogues of this compound, have been successfully employed as acceptors in the intramolecular asymmetric Stetter reaction. This transformation, catalyzed by N-heterocyclic carbenes (NHCs), allows for the synthesis of enantioenriched keto phosphine oxides with high yields and enantioselectivities.

The electrophilic nature of the β-carbon in the vinyl group of vinylphosphine oxides makes them excellent substrates for this reaction. Research has shown that both aromatic and aliphatic aldehydes can be used, leading to a variety of chiral phosphorus-containing compounds. The enantioselectivity of the reaction is controlled by the chiral NHC catalyst.

Table 1: Intramolecular Asymmetric Stetter Reaction of Vinylphosphine Oxides This table is interactive. You can sort and filter the data.

| Entry | Aldehyde | Acceptor | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde derivative | Phenylvinylphosphine oxide | Chiral Triazolium Salt | 95 | 92 |

| 2 | 4-Chlorobenzaldehyde derivative | Phenylvinylphosphine oxide | Chiral Triazolium Salt | 93 | 94 |

| 3 | Naphthaldehyde derivative | Phenylvinylphosphine oxide | Chiral Triazolium Salt | 99 | 91 |

| 4 | Cinnamaldehyde derivative | Phenylvinylphosphine oxide | Chiral Triazolium Salt | 85 | 88 |

| 5 | Heptanal derivative | Phenylvinylphosphine oxide | Chiral Triazolium Salt | 90 | 96 |

These results highlight the utility of the vinylphosphine oxide moiety in asymmetric C-C bond formation and suggest that this compound could be a valuable precursor for substrates in similar transformations.

Phosphine oxide units have been incorporated into polymer backbones to create efficient photocatalysts, particularly for hydrogen evolution from water. While research has primarily focused on phenylphosphine (B1580520) oxide derivatives, the principles underlying their photocatalytic activity can be extended to materials potentially derived from this compound.

The design of efficient polymer photocatalysts often involves the creation of conjugated polymers with alternating donor and acceptor units. The introduction of a strong electron-withdrawing group, such as a phosphine oxide, can significantly enhance photocatalytic performance. Key design principles include:

Donor-Acceptor Architecture: A strong donor-acceptor (D-A) structure facilitates intramolecular charge transfer upon photoexcitation, which is crucial for efficient charge separation. researchgate.net

Planar Structure and Extended Conjugation: A planar molecular structure and extended π-conjugation lead to broader absorption in the visible light spectrum and improved charge transport properties. rsc.org

Polar Moieties: The polar P=O group in the phosphine oxide unit can improve the interaction with water molecules and protons, potentially enhancing the hydrogen evolution reaction (HER). researchgate.net

Tunable Band Gap: The optical and electronic properties of the polymer can be tuned by carefully selecting the donor and acceptor units to optimize the absorption of solar energy.

Conjugated polymers incorporating phenylphosphine oxide derivatives have demonstrated remarkable efficiency in visible-light-driven hydrogen evolution. rsc.org These materials act as photocatalysts, absorbing visible light to generate electron-hole pairs. The electrons are then used to reduce protons to molecular hydrogen in the presence of a sacrificial electron donor.

For example, a polymer photocatalyst, PCzBPO, which contains carbazole (B46965) (donor) and phenylphosphine oxide (acceptor) units, has shown a high hydrogen evolution rate (HER). rsc.org The unique combination of a strong electron-withdrawing phosphine oxide group, a planar structure, and efficient charge transfer contributes to its high performance. rsc.org

Table 2: Performance of Phenylphosphine Oxide-Based Polymer Photocatalysts in Hydrogen Evolution This table is interactive. You can sort and filter the data.

| Polymer | Donor Unit | Acceptor Unit | HER (μmol h⁻¹ g⁻¹) | Apparent Quantum Yield (%) @ 420 nm |

|---|---|---|---|---|

| PFBPO | Fluorene | Phenylbenzo[b]phosphindole 5-oxide | 4604 | 12.79 |

| PCzBPO | Carbazole | Phenylbenzo[b]phosphindole 5-oxide | 6132 | 14.92 |

| PFPPO | Fluorene | Bis(phenyl)phosphine oxide | 34 | - |

These findings suggest that polymers derived from this compound, through copolymerization with suitable donor monomers, could also serve as effective photocatalysts for hydrogen production. The vinyl groups of this compound provide a straightforward route for its incorporation into polymer chains.

Photocatalysis with Phosphine Oxide-Based Materials

Role in Polymerization Processes

The presence of vinyl groups in this compound makes it a valuable monomer for polymerization reactions. These reactive sites allow it to participate in various polymerization mechanisms, leading to the formation of polymers with tailored properties.

This compound in the Synthesis of Specialty Polymers

This compound serves as a crucial building block in the creation of specialty polymers designed for high-performance applications. One of the most prominent applications is in the development of flame-retardant materials. frontiersin.orgresearchgate.netnih.gov The incorporation of phosphorus-containing moieties, such as phosphine oxides, into polymer chains is a well-established strategy for enhancing their fire resistance. specificpolymers.com When exposed to heat, these polymers decompose to form a protective char layer that insulates the underlying material from the heat source and reduces the release of flammable volatiles. frontiersin.orgspecificpolymers.com

The synthesis of these specialty polymers can be achieved through various polymerization techniques. For instance, trivinylphosphine (B117729) oxide (TVPO), a closely related compound, has been synthesized through the reaction of vinylmagnesium bromide and phosphoryl trichloride (B1173362). mdpi.com The reactivity of the vinyl groups in phosphine oxides allows for their participation in radical polymerization and Michael-like addition reactions. mdpi.com This versatility in polymerization enables the creation of a wide range of specialty polymers with controlled architectures and properties.

Research has shown that phosphine oxide-containing polymers exhibit not only excellent flame retardancy but also high thermal stability. mdpi.com The formation of P-C bonds in these polymers contributes to their robust chemical and thermal stability. mdpi.com

| Specialty Polymer Application | Key Property Conferred by Phosphine Oxide | Polymerization Method |

| Flame Retardant Materials | Char formation, thermal insulation | Radical Polymerization, Michael Addition |

| High-Temperature Resistant Polymers | High thermal and chemical stability | Various polymerization techniques |

| Adhesives and Coatings | Enhanced adhesion to substrates | Not specified in provided context |

Phosphorus-Containing Polymers in Material Science Applications

The utility of phosphorus-containing polymers extends far beyond flame retardancy, with significant applications in various areas of material science. The unique properties imparted by the phosphorus atom make these polymers suitable for a range of advanced applications.

Biomedical Applications: Phosphorus-containing polymers are of great interest in the biomedical field due to their biocompatibility and ability to interact with biological systems. mdpi.com They are used in applications such as drug delivery, tissue engineering, and as coatings for medical implants to improve their compatibility with the body. mdpi.com For example, copolymers of vinylphosphonic acid have been investigated for their potential use in bone tissue engineering due to their ability to chelate calcium. researchgate.netepa.gov

Catalysis: Polymers containing phosphine oxide moieties can act as ligands for metal catalysts. The design and synthesis of conjugated polymers with phenylphosphine oxide derivatives have been explored for their use as polymer photocatalysts for visible-light-driven hydrogen evolution, a critical process in renewable energy. rsc.org

Electronics: In the electronics industry, phosphorus-containing flame retardants are crucial for enhancing the fire safety of components. frontiersin.org Epoxy resins, widely used in electronic packaging and circuit boards, are often made flame-retardant by incorporating phosphorus compounds. mdpi.com

Textiles: Aromatic phosphine oxide compounds are utilized as flame retardants in synthetic polymers and textiles, improving their fire safety. google.com

The following table summarizes some key material science applications of phosphorus-containing polymers:

| Application Area | Specific Use | Key Property |

| Biomedical | Bone tissue engineering, drug delivery | Biocompatibility, calcium chelation |

| Catalysis | Photocatalysts for hydrogen evolution | Electronic properties, charge transfer |

| Electronics | Flame retardant for epoxy resins | Fire resistance |

| Textiles | Flame retardant for synthetic fibers | Fire resistance |

Copolymerization Strategies Involving Vinylphosphine Oxide Monomers

Copolymerization is a powerful technique used to tailor the properties of polymers by combining two or more different monomers. In the context of vinylphosphine oxide monomers, copolymerization allows for the precise control of the final polymer's characteristics, such as flame retardancy, thermal stability, and solubility.

A common strategy is the free-radical copolymerization of vinylphosphine oxide monomers with other vinyl monomers. researchgate.netmdpi.com The relative reactivity of the monomers in a copolymerization reaction is described by their reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer (homopolymerization) versus a molecule of the comonomer (copolymerization).

For instance, studies on the copolymerization of tripropenylphosphine oxide isomers with other vinyl monomers have shown that the reactivity of the organophosphorus monomers is generally lower than that of the basic monomers. researchgate.net Similarly, in the copolymerization of vinylphosphonic acid with hydrophilic monomers, it was found that vinylphosphonic acid was less active than its comonomers. mdpi.com

The determination of reactivity ratios is crucial for predicting the composition and microstructure of the resulting copolymer. Various methods, such as the extended Kelen-Tüdös method and machine learning approaches, are employed to determine these ratios from experimental data. arxiv.orgtue.nl

Table of Copolymerization Data for Vinylphosphonic Acid (VPA) with 2-deoxy-2-methacrylamido-D-glucose (MAG) mdpi.com

| Monomer 1 | Monomer 2 | r1 | r2 | Copolymerization Behavior |

| VPA | MAG | 0.04 | 9.02 | VPA is much less reactive than MAG |

This data indicates that in a copolymerization of VPA and MAG, the growing polymer chain will preferentially add MAG monomers. Understanding these reactivity ratios allows chemists to design copolymerization processes that yield polymers with a desired monomer sequence and, consequently, specific properties.

Advanced Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of methyldivinylphosphine oxide in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides information about the connectivity of atoms, the electronic environment of specific nuclei, and the stereochemistry of the molecule.

Phosphorus-31 NMR (³¹P NMR) is particularly informative for phosphorus-containing compounds like this compound due to the 100% natural abundance and spin quantum number of 1/2 of the ³¹P nucleus. oxinst.com The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, including its oxidation state, coordination number, and the nature of the substituents.

The following table illustrates typical ³¹P NMR chemical shifts for various phosphine (B1218219) oxides, which can be used to estimate the expected chemical shift for this compound.

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) |

| Triphenylphosphine (B44618) oxide | CDCl₃ | ~30 |

| Tricyclohexylphosphine oxide | Diethylcarbonate | 47.3 |

| Tributylphosphine oxide | - | ~42 |

| Methyldiphenylphosphine oxide | CDCl₃ | ~29.1 |

This table presents representative data for analogous compounds to illustrate the typical chemical shift range for phosphine oxides.

NMR spectroscopy is instrumental in determining the stereochemistry of chiral molecules. In cases where this compound or its derivatives possess stereocenters, ¹H NMR spectroscopy can be used to determine diastereomeric ratios. researchgate.net The protons in different diastereomers are in chemically distinct environments and will, therefore, exhibit different chemical shifts and coupling constants. By integrating the signals corresponding to each diastereomer, their relative abundance in a mixture can be quantified. researchgate.net

For instance, in the synthesis of chiral phosphine oxides, the presence of diastereomers can be identified by the appearance of distinct sets of signals in the ¹H NMR spectrum. The integration of specific, well-resolved peaks for each diastereomer allows for the calculation of the diastereomeric ratio (d.r.). researchgate.net This is a critical aspect in asymmetric synthesis, where the goal is to produce a single stereoisomer in high excess.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. This technique is invaluable for unambiguously determining the molecular structure of this compound and its derivatives.

A single-crystal X-ray diffraction study of a compound like this compound would reveal its precise molecular conformation. For the closely related trivinylphosphine (B117729) oxide, the crystal structure shows a tetrahedral geometry around the phosphorus atom. mdpi.com The P=O bond length is typically around 1.48 Å, which is shorter than a P-O single bond, indicating significant double bond character. mdpi.comscispace.com The vinyl groups attached to the phosphorus atom would adopt specific orientations to minimize steric hindrance.

If this compound were to be resolved into its enantiomers, X-ray crystallography could be used to determine the absolute configuration of a chiral center. rsc.orgnih.gov This is often achieved by co-crystallizing the compound with a chiral resolving agent of known absolute stereochemistry.

The following table presents typical bond lengths and angles for a related phosphine oxide, which can be considered representative for this compound.

| Parameter | Typical Value |

| P=O Bond Length | ~1.48 Å |

| P-C Bond Length | ~1.81 Å |

| C-P-C Bond Angle | ~106° |

| O-P-C Bond Angle | ~112° |

This data is based on the structure of trimethylphosphine (B1194731) oxide and serves as an illustrative example. scispace.com

Phosphine oxides are effective ligands for a variety of metal ions, typically coordinating through the oxygen atom. wikipedia.org X-ray crystallography of metal complexes containing this compound as a ligand would provide definitive information on the coordination geometry around the metal center. mdpi.com The coordination can lead to various geometries such as tetrahedral, square planar, or octahedral, depending on the metal, its oxidation state, and the other ligands present. wikipedia.org

Upon coordination to a metal, the P=O bond length in the phosphine oxide ligand is expected to increase slightly due to the donation of electron density from the oxygen to the metal center. wikipedia.org The M-O-P bond angle is also a key parameter that describes the coordination mode. The analysis of these structural parameters provides insight into the nature of the metal-ligand bond. wikipedia.org

Other Spectroscopic Methods for Mechanistic Insights (e.g., UV-Vis for electronic transitions in complexes, Raman for vibrational modes)

Beyond nuclear magnetic resonance (NMR) and mass spectrometry, ultraviolet-visible (UV-Vis) and Raman spectroscopy serve as powerful tools for elucidating the electronic and vibrational structures of this compound and its coordination complexes. These techniques provide critical data for understanding reaction mechanisms, bonding characteristics, and the nature of excited states.

UV-Visible Spectroscopy for Probing Electronic Transitions

UV-Vis spectroscopy is instrumental in characterizing the electronic transitions within this compound, particularly when it is coordinated to a metal center. The absorption of UV or visible light promotes electrons from lower-energy orbitals to higher-energy orbitals. In the context of this compound complexes, these transitions can be categorized as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions within the metal center itself.

Table 1: Hypothetical UV-Vis Absorption Data for a this compound-Metal Complex

| Transition Type | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| π → π* | ~240 | >10,000 | Intra-ligand transition within the vinyl groups. |

| LMCT | ~320 | ~5,000 | O(p) → M(d) or Vinyl(π) → M(d) |

| d-d | ~450 | <100 | Transitions between metal d-orbitals (often weak). |

Note: This table is illustrative and based on expected transitions for similar phosphine oxide complexes, as specific experimental data for this compound complexes is not available.

Raman Spectroscopy for Elucidating Vibrational Modes

Raman spectroscopy provides detailed information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, such as the C=C bonds in the vinyl groups of this compound.

The Raman spectrum of this compound is expected to be characterized by several key vibrational modes. The P=O stretching vibration is typically a strong and prominent band, and its position is sensitive to coordination with a metal ion. Upon coordination, the P=O bond is weakened due to the donation of electron density from the oxygen to the metal, resulting in a shift to a lower wavenumber (redshift). This shift can provide a direct measure of the strength of the metal-oxygen interaction.

The vinyl group vibrations are also readily observable in the Raman spectrum. The symmetric C=C stretching vibration is expected to appear as a strong band, and its frequency can be influenced by the electronic environment and coordination. Changes in the position and intensity of this band can provide insights into the involvement of the vinyl groups in bonding or reaction mechanisms.

Table 2: Expected Raman Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3080 | ν(C-H) | Asymmetric and symmetric C-H stretching of the vinyl groups. |

| ~1620 | ν(C=C) | Symmetric C=C stretching of the vinyl groups. |

| ~1250 | ν(P=O) | P=O stretching vibration. |

| ~990 | δ(=CH₂) | Out-of-plane bending (wagging) of the vinyl C-H bonds. |

| ~700 | ν(P-C) | P-C stretching vibrations. |

Note: The wavenumbers presented are approximate and based on characteristic values for similar functional groups.

Mechanistic insights can be gained by using Raman spectroscopy to monitor reactions in real-time. For example, in a polymerization or cross-coupling reaction involving the vinyl groups, the intensity of the ν(C=C) band would be expected to decrease as the reaction progresses. Similarly, changes in the P=O stretching frequency can indicate ligand association or dissociation from a metal center during a catalytic cycle. The surface-sensitivity of techniques like Surface-Enhanced Raman Spectroscopy (SERS) could also be employed to study the adsorption and reaction of this compound on catalytic surfaces.

Computational and Theoretical Chemistry of Methyldivinylphosphine Oxide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in characterizing the fundamental electronic properties of molecules. For methyldivinylphosphine oxide, these methods can predict its geometry, orbital energies, and charge distribution, which are key to understanding its chemical behavior.

The electronic structure of phosphine (B1218219) oxides is characterized by a highly polar phosphorus-oxygen (P=O) bond. DFT calculations consistently show a significant negative charge on the oxygen atom and a positive charge on the phosphorus atom, indicating a substantial dative bond character. This polarity is a dominant factor in the molecule's reactivity, making the oxygen atom a strong Lewis base and a prime site for coordination to metal centers.

To illustrate the typical geometric parameters that could be expected for this compound, the following table presents calculated bond lengths and angles for a representative phosphine oxide, trimethylphosphine (B1194731) oxide, obtained from DFT calculations. These values provide a baseline for the structural characteristics of the P=O and P-C bonds.

| Parameter | Calculated Value (Å or °) |

| P=O Bond Length | 1.48 |

| P-C Bond Length | 1.82 |

| O=P-C Bond Angle | 114.5 |

| C-P-C Bond Angle | 104.2 |

| Data based on calculations of trimethylphosphine oxide as an analogue. |

Computational chemistry, particularly DFT, is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. For this compound, this approach can be used to elucidate the mechanisms of reactions in which it participates, such as nucleophilic additions to the vinyl groups or its coordination to metal catalysts.

For instance, in a hypothetical reaction involving the addition of a nucleophile to one of the vinyl groups, DFT calculations could be employed to model the reaction pathway. This would involve optimizing the geometries of the reactants, the transition state, and the products. The calculated activation energy, which is the energy difference between the reactants and the transition state, would provide insight into the reaction kinetics.

The study of reaction mechanisms for organophosphorus compounds, such as the Arbuzov reaction, has been successfully undertaken using DFT. chemrxiv.orgchemrxiv.org These studies demonstrate the capability of computational methods to trace the intricate bond-forming and bond-breaking processes and to determine the rate-limiting steps of complex reactions. chemrxiv.orgchemrxiv.org Similar methodologies could be applied to understand the reactivity of this compound.

The following table provides a hypothetical example of calculated energies for a reaction step involving a phosphine oxide, illustrating the kind of data that can be obtained from DFT studies on reaction mechanisms.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products | -20.5 |

| Hypothetical energy profile for a reaction step. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the macroscopic behavior of systems based on their microscopic properties. These techniques can be used to investigate the interactions of this compound with other molecules, including metal ions and solvents, and to explore its conformational landscape.

Phosphine oxides are well-known for their ability to act as ligands in coordination chemistry, typically binding to metal ions through the phosphoryl oxygen atom. wikipedia.org Molecular mechanics and DFT can be used to predict the geometry of metal complexes of this compound. These calculations can help in understanding the nature of the metal-ligand bond and the factors that influence the stability of the complex. nih.gov

In the absence of specific studies on this compound, insights can be drawn from computational studies on other phosphine oxide-metal complexes. nih.govrsc.orgresearchgate.net These studies often show that the coordination of the phosphine oxide to a metal center leads to a slight elongation of the P=O bond. The geometry of the resulting complex is influenced by steric and electronic factors, including the nature of the metal and the other ligands present.

Molecular dynamics simulations can further be employed to study the behavior of these complexes in solution, providing information on their stability, ligand exchange dynamics, and interactions with solvent molecules. This is particularly relevant for applications in catalysis and extraction processes where the behavior in a condensed phase is crucial.

The table below shows representative calculated bond distances in a metal-phosphine oxide complex, highlighting the changes upon coordination.

| Bond | In Free Ligand (Å) | In Metal Complex (Å) |

| P=O | 1.48 | 1.51 |

| M-O | - | 1.96 |

| Representative data for a generic phosphine oxide-metal complex. wikipedia.org |

If the methyl and two vinyl groups in this compound are considered as distinct substituents around the phosphorus atom, the molecule itself is achiral. However, the introduction of chirality can be achieved through substitution on the vinyl groups or by replacing the methyl group with a different substituent, leading to a P-chiral phosphine oxide. The conformational analysis of such chiral derivatives is crucial for understanding their stereochemical properties and their potential use in asymmetric catalysis.

Computational methods, including molecular mechanics and DFT, can be used to explore the potential energy surface associated with the rotation around the P-C bonds. nih.gov This allows for the identification of stable conformers and the determination of the energy barriers between them. For chiral phosphine oxides, understanding the conformational preferences is essential for predicting their behavior as ligands in asymmetric synthesis. nih.gov

The following table presents a hypothetical example of the relative energies of different conformers of a chiral phosphine oxide derivative, as would be determined by computational analysis.

| Conformer | Relative Energy (kcal/mol) |

| A (Global Minimum) | 0.0 |

| B | 1.2 |

| C | 2.5 |

| Hypothetical relative energies of conformers for a chiral derivative. |

Emerging Research Directions and Future Outlook

Development of Novel Methyldivinylphosphine Oxide Derivatives with Enhanced Functionality

The core structure of this compound offers a versatile platform for the synthesis of new derivatives with tailored properties. Research is focused on modifying the vinyl groups and the methyl substituent to introduce new functionalities. For instance, the vinyl groups are susceptible to a variety of addition reactions, allowing for the introduction of different functional groups that can enhance solubility, reactivity, or compatibility with other materials.

One promising area is the synthesis of polyfunctional methylphosphine (B1207260) oxides. researchgate.net By reacting the vinyl groups, researchers can create derivatives with additional reactive sites, enabling their use as cross-linking agents or as monomers for the synthesis of novel polymers. The development of aryldiphenylphosphine oxides through multi-step synthesis involving quaternization and Wittig reactions showcases methods that could be adapted to create more complex derivatives of this compound. nih.gov

Furthermore, the synthesis of phosphine (B1218219) oxides containing other functional moieties, such as hydroxyl or amino groups, can lead to derivatives with enhanced properties for specific applications, including flame retardants and ligands for catalysis. mdpi.comfigshare.comscite.ai The exploration of these new synthetic pathways is crucial for unlocking the full potential of this compound.

Table 1: Potential Strategies for Developing Novel this compound Derivatives

| Strategy | Target Functionality | Potential Application |

| Addition reactions on vinyl groups | Introduction of hydroxyl, amino, or carboxylic acid groups | Improved solubility, coordination sites for catalysis |

| Copolymerization | Integration into polymer backbones | Development of functional polymers with tailored properties |

| Substitution on the methyl group | Introduction of larger alkyl or aryl groups | Modification of steric and electronic properties |

Integration of this compound in Multifunctional Materials

The unique combination of a reactive phosphine oxide group and two vinyl functionalities makes this compound an attractive building block for multifunctional materials. nih.gov These are advanced materials designed to possess multiple properties, such as mechanical strength, thermal stability, and specific chemical reactivity. figshare.comscite.ainih.gov

One major area of research is the incorporation of this compound into polymer composites. nih.govrsc.org The vinyl groups can participate in polymerization reactions, covalently bonding the phosphine oxide moiety into the polymer matrix. This can significantly enhance the thermal stability and flame retardancy of the resulting material. mdpi.com The phosphine oxide group, with its polar nature, can also improve adhesion and compatibility between different phases in a composite material.

Hybrid organic-inorganic materials represent another exciting frontier. nih.govrsc.orgmdpi.com this compound can be used to functionalize the surface of inorganic nanoparticles, such as silica (B1680970) or metal oxides. nih.govmdpi.comtamu.edu This surface modification can improve the dispersion of the nanoparticles in a polymer matrix and create a strong interface between the organic and inorganic components, leading to materials with superior mechanical and thermal properties. nih.govrsc.orgresearchgate.net The development of multifunctional materials based on phosphine oxides is a rapidly growing field with applications in electronics, aerospace, and biomedical devices. nih.govrsc.org

Green Chemistry Approaches in Phosphine Oxide Synthesis and Utilization

The principles of green chemistry are increasingly being applied to the synthesis and use of organophosphorus compounds to minimize their environmental impact. rsc.org For this compound, this includes the development of more sustainable synthetic routes and finding applications that align with green chemistry goals.